molecular formula C20H24N4O5S B2677298 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide CAS No. 1091399-12-0

4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide

Cat. No.: B2677298
CAS No.: 1091399-12-0
M. Wt: 432.5
InChI Key: DLQXSUNZMMQCNG-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes acetamido, propionamido, and phenylsulfonamido groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzamide core, followed by the introduction of the acetamido and propionamido groups through amide bond formation reactions. The phenylsulfonamido group is then introduced via sulfonation reactions. Each step requires specific reagents and conditions, such as the use of acetic anhydride for acetylation and propionyl chloride for propionylation, under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under various conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-acetamidobenzamide: Shares the acetamido group but lacks the propionamido and phenylsulfonamido groups.

    N-(4-sulfamoylphenyl)acetamide: Contains the sulfonamido group but differs in the overall structure.

    N-(2-(4-aminophenylsulfonamido)ethyl)benzamide: Similar structure but with an amino group instead of a propionamido group.

Uniqueness

4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-acetamido-N-[2-[[4-(propanoylamino)phenyl]sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-3-19(26)24-17-8-10-18(11-9-17)30(28,29)22-13-12-21-20(27)15-4-6-16(7-5-15)23-14(2)25/h4-11,22H,3,12-13H2,1-2H3,(H,21,27)(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQXSUNZMMQCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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